BOC-MET-NCA
Description
Properties
CAS No. |
161422-46-4 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Origin of Product |
United States |
Mechanistic Investigations of Ring Opening Polymerization Rop Involving Boc Met Nca
Fundamental Principles of N-Carboxyanhydride Ring-Opening Polymerization
The polymerization of NCAs can proceed through two main pathways: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). mdpi.compmcisochem.frnih.gov The prevalence of each mechanism is highly dependent on the initiator and reaction conditions. mpg.de
The Normal Amine Mechanism (NAM) is a nucleophilic ring-opening process that generally leads to well-defined polypeptides. mpg.de This mechanism is favored when using nucleophilic initiators that are less basic, such as primary amines. mpg.de The process begins with the nucleophilic attack of the initiator, typically a primary amine, on the C5 carbonyl group of the NCA monomer. nih.govdcu.ie This is followed by the opening of the anhydride (B1165640) ring and subsequent decarboxylation, which releases carbon dioxide and forms a new primary amine at the chain end. nih.gov This newly formed amine can then propagate the polymerization by attacking another NCA monomer. nih.govdcu.ie
The NAM is considered a chain-growth process and, in the absence of side reactions, can lead to polymers with controlled molecular weights and narrow molecular weight distributions. illinois.edu The initiation rate with primary amines is often faster than the propagation rate due to the higher nucleophilicity of the primary amine initiator compared to the amine end of the growing polymer chain, which contributes to low polydispersities. nih.govdcu.ie The NAM pathway is crucial for creating controlled polymer architectures. pmcisochem.fr
The Activated Monomer Mechanism (AMM) becomes significant when strong bases are used as initiators, such as tertiary amines or alkoxide anions. mdpi.comnih.gov In this pathway, the initiator acts as a base and deprotonates the NCA monomer at the nitrogen atom, creating a highly nucleophilic NCA anion. pmcisochem.frfrontiersin.org This "activated monomer" then attacks another NCA molecule, initiating polymerization. mdpi.compmcisochem.fr
The AMM can lead to several propagation pathways. The resulting dimer can undergo ring-opening and decarboxylation to form a species with an amino-terminal group, which can then continue to polymerize via the NAM. nih.gov Alternatively, the activated monomer can react with an N-acyl-NCA end group. mdpi.com The AMM is generally less controlled than the NAM and can lead to broader molecular weight distributions. illinois.edu It is important to note that a polymerization system can alternate between the NAM and AMM pathways. illinois.edu
Several side reactions can occur during NCA polymerization, impacting the control over molecular weight, leading to broad molecular weight distributions, and hindering the formation of well-defined block copolymers. illinois.edu One significant side reaction is the "carbamate mechanism," which can occur when the primary amine initiator is basic enough to deprotonate the intermediate carbamic acid. mdpi.comnih.gov The resulting carbamate (B1207046) can then react with another NCA monomer. mdpi.com While this is often a minor pathway in primary amine-initiated polymerizations, it can be a significant limitation in the AMM. mdpi.comnih.gov
Other side reactions include chain termination and chain transfer events. illinois.edu Impurities in the NCA monomer, such as acids or acid chlorides, can quench the propagating chains. illinois.edu Water, another common impurity, can act as a chain-transfer agent or catalyze side reactions. illinois.edu The solvent can also play a role in termination; for instance, DMF can lead to the formation of a formyl end-group. nih.govuoi.gr These side reactions disrupt the living nature of the polymerization and prevent precise control over the final polymer architecture and chain-end functionality. illinois.edu
Initiation Systems and Their Influence on ROP Kinetics and Control
The choice of initiator is paramount in dictating the kinetics and level of control in the ROP of NCAs. Primary amines are common initiators that can provide good control over the polymerization.
Primary amines are widely used as initiators for NCA ROP because they are generally more nucleophilic than basic, favoring the NAM. illinois.edu This allows for the synthesis of polypeptides with predictable molecular weights and low polydispersities. nih.govdcu.ie The initiator becomes incorporated into the growing polymer chain. nih.gov A variety of functional primary amines can be used, enabling the straightforward functionalization of the polypeptide's C-terminus and the creation of complex architectures. upc.edu
However, even with primary amine initiators, side reactions associated with the basicity of the amine can occur, leading to some involvement of the AMM. nih.gov The purity of the reaction system is also critical, as impurities can lead to termination reactions. nih.govuoi.gr High-vacuum techniques and the use of highly purified monomers have been employed to minimize these side reactions and improve control. dcu.ie
The balance between the basicity and nucleophilicity of the initiator significantly influences the polymerization mechanism and kinetics.
| Initiator Property | Predominant Mechanism | Impact on Polymerization |
| High Nucleophilicity, Lower Basicity (e.g., aliphatic primary amines) | Normal Amine Mechanism (NAM) mpg.deillinois.edu | Favors controlled, living polymerization with linear chain growth. illinois.edu Initiation can be faster than propagation, leading to low polydispersity. nih.gov |
| High Basicity, Lower Nucleophilicity (e.g., tertiary amines, alkoxides) | Activated Monomer Mechanism (AMM) mdpi.comnih.govillinois.edu | Can lead to very high molecular weight polymers but with less control over architecture and broader molecular weight distributions. illinois.edu Prone to side reactions like the carbamate mechanism. mdpi.comnih.gov |
| Intermediate Basicity/Nucleophilicity (e.g., some secondary amines) | Co-existence of NAM and AMM dcu.ie | The polymerization pathway can be complex, with both mechanisms contributing. mpg.de |
The basicity of the initiator directly affects the potential for deprotonation of the NCA monomer (promoting AMM) or the intermediate carbamic acid (promoting the carbamate side reaction). mdpi.compmcisochem.frnih.gov In contrast, a highly nucleophilic initiator will preferentially attack the electrophilic C5 carbonyl of the NCA, driving the polymerization through the more controlled NAM pathway. nih.govdcu.ie Therefore, selecting an initiator with the optimal balance of nucleophilicity and basicity is crucial for achieving the desired polypeptide architecture and minimizing undesirable side reactions. mdpi.com
Primary Amine Initiated Polymerization
Strategies for Controlled Primary Amine ROP (e.g., low temperature, high vacuum)
To achieve controlled/"living" ROP of NCAs with primary amine initiators, strategies are employed to suppress side reactions and promote uniform chain growth. These methods primarily aim to favor the NAM and minimize the AMM.
Low Temperature: Conducting the polymerization at reduced temperatures, such as 0°C, can significantly enhance control. whiterose.ac.uk Lower temperatures slow down the rate of polymerization, which can help to suppress side reactions that lead to broader molecular weight distributions. whiterose.ac.uk Vayaboury and colleagues demonstrated that the n-hexylamine-initiated polymerization of Nε-trifluoroacetyl-l-lysine NCA in N,N-dimethyformamide at lower temperatures resulted in better control over the polymerization. nih.gov
High Vacuum: The application of high vacuum techniques is another effective strategy for achieving controlled NCA polymerization. mdpi.commdpi.com High vacuum conditions facilitate the removal of carbon dioxide, a byproduct of the polymerization. The removal of CO2 can influence the reaction kinetics and help maintain the "living" character of the polymerization. mdpi.com Hadjichristidis and coworkers were pioneers in using high vacuum to achieve the living polymerization of NCAs with primary amines as initiators. researchgate.net This method allows for the synthesis of well-defined polypeptides with predictable molecular weights and low dispersities. researchgate.net
Transition Metal Complex Initiators
The use of transition metal complexes as initiators represents a significant advancement in the controlled ROP of NCAs. mdpi.comresearchgate.net These initiators offer an alternative to traditional primary amine systems and can provide excellent control over the polymerization process, leading to polypeptides with well-defined molecular weights and narrow polydispersities. illinois.edumdpi.com
Deming and coworkers pioneered the use of various transition metal complexes, particularly those based on nickel and cobalt, for NCA polymerization. illinois.eduresearchgate.net These complexes initiate polymerization through a distinct mechanism that avoids many of the side reactions associated with primary amine initiators. illinois.edu The proposed mechanism involves the oxidative addition of the NCA to the metal center, followed by migratory insertion of subsequent monomer units. illinois.edu This approach allows for the synthesis of high molecular weight polypeptides and complex block copolymers with a high degree of control. illinois.edumdpi.com Platinum-based complexes have also been explored as efficient initiators for the ROP of NCAs. researchgate.net
Organocatalytic and Cooperative Bifunctional Initiators
In recent years, organocatalysis has emerged as a powerful, metal-free approach for the controlled ROP of NCAs. nih.govresearchgate.net This strategy avoids potential metal contamination in the final polypeptide, which is crucial for biomedical applications. nih.gov
Organocatalysts: Various organic molecules have been investigated as catalysts for NCA polymerization. For instance, fluorinated alcohols have been shown to act as effective organocatalysts, promoting fast and selective ROP without the need for a co-catalyst. nih.govresearchgate.net These catalysts are believed to operate through a monocomponent-multifunctional mechanism, where they form multiple hydrogen bonds with the initiator, monomer, and propagating chain end. nih.gov This interaction activates the NCA monomer while stabilizing the growing chain, leading to a controlled polymerization. nih.gov
Cooperative Bifunctional Initiators: Bifunctional initiators, which possess both a nucleophilic group to initiate polymerization and a functional group to mediate it, have also been developed. chemrxiv.org For example, amino acid salts can act as cooperative bifunctional initiators. chemrxiv.org The carboxylate group initiates the polymerization by opening the NCA ring, and the subsequent acyl transfer is facilitated by the amine functionality, leading to accelerated and controlled chain propagation. chemrxiv.org Another approach involves the use of a bifunctional initiator bearing both a vinyl ether for metal-free ring-opening metathesis polymerization (MF-ROMP) and an alcohol for organocatalyzed ROP (o-ROP), allowing for the synthesis of block copolymers through orthogonal polymerization methods. rsc.org
Anionic Polymerization Initiators (e.g., LiHMDS)
Anionic polymerization using strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) offers a superfast route to polypeptides. nih.gov This method operates through an anionic ring-opening polymerization mechanism. nih.govresearchgate.net
The initiation step involves the deprotonation of the NCA monomer at the N3 position by LiHMDS. nih.govresearchgate.net The resulting NCA anion then acts as a potent nucleophile, attacking another NCA monomer to propagate the polymer chain. nih.gov The reactive chain end is proposed to be an N-terminal lithium carbamate. nih.gov This initiation method has been shown to be remarkably efficient, leading to very high polymerization rates, with reactions often completing within minutes. nih.gov
A key advantage of using LiHMDS is its tolerance to moisture, allowing for polymerizations to be conducted in open vessels, which is a significant practical advantage over traditional methods that require stringent anhydrous conditions. nih.gov This method has been successfully applied to various NCAs, including those derived from γ-benzyl-L-glutamate and Nε-tert-butyloxycarbonyl-D,L-lysine, to produce well-defined polypeptides with narrow dispersities. nih.gov
Polymerization Kinetics and Thermodynamics
The kinetics and thermodynamics of the ring-opening polymerization of BOC-MET-NCA are fundamental to understanding and controlling the synthesis of the corresponding polypeptide. wiley-vch.de
Rate Studies and Determination of Reaction Orders
Kinetic studies are essential for elucidating the polymerization mechanism and quantifying the effects of various reaction parameters. The rate of polymerization is typically monitored by tracking the disappearance of the monomer over time, often using techniques like Fourier-transform infrared (FTIR) spectroscopy. mpg.deacs.org
For a controlled or "living" polymerization, the reaction often follows pseudo-first-order kinetics with respect to the monomer concentration. mpg.deru.nl This is characterized by a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) and the reaction time. mpg.de The slope of this plot gives the apparent rate constant (k_app). mpg.de
The reaction order with respect to the initiator and any catalyst can be determined by systematically varying their concentrations while keeping other parameters constant. acs.org For example, in a study of DMAPPCl-catalyzed ROP of BLG NCA, the kinetic equation was determined to be R_p = k_p[Cat]^0.72[I]^0.65[NCA], indicating fractional reaction orders for both the catalyst and the initiator. acs.org Deviations from simple first-order kinetics can suggest more complex mechanisms, such as the coexistence of the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). mpg.de
Factors Influencing Polymerization Rate and Monomer Conversion
Several factors can significantly influence the rate of polymerization and the final monomer conversion for this compound.
Initiator and Catalyst System: The choice of initiator and/or catalyst has a profound impact on the polymerization rate. For instance, LiHMDS-initiated polymerization is exceptionally fast compared to traditional primary amine initiators. nih.gov In organocatalytic systems, the catalyst concentration can be tuned to control the polymerization rate. acs.org
Temperature: The polymerization rate is generally temperature-dependent. Higher temperatures typically lead to faster rates. mpg.de However, elevated temperatures can also increase the likelihood of side reactions, potentially compromising the control over the polymerization. mdpi.com
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the monomer and the growing polymer chains, as well as the reactivity of the active species, thereby influencing the polymerization kinetics.
Monomer-to-Initiator Ratio ([M]/[I]): This ratio is a key determinant of the target degree of polymerization. In some systems, the observed rate constant has been shown to increase as the [M]/[I] ratio decreases. acs.org
Pressure: Applying a vacuum can accelerate the removal of CO2, a byproduct of the ROP of NCAs. The removal of CO2 can shift the equilibrium and influence the polymerization rate. nih.govmdpi.com
Secondary Structure Formation: For some polypeptides, the formation of secondary structures like α-helices in the growing polymer chain can dramatically increase the polymerization rate. researchgate.net This autoacceleration can lead to broader or even bimodal molecular weight distributions. researchgate.net
Energetic Considerations and Reaction Pathways (e.g., DFT calculations)nih.gov
The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a complex process governed by multiple potential reaction pathways, with the energetic landscape dictating the feasibility and outcome of the polymerization. While specific Density Functional Theory (DFT) calculations for this compound are not extensively documented in publicly available literature, a robust understanding of its behavior can be extrapolated from detailed computational studies performed on analogous NCA monomers, such as L-alanine-NCA (Ala-NCA) and sarcosine-NCA (Sar-NCA). nih.govacs.orgmpg.de These studies provide critical insights into the thermodynamics and kinetics that govern the polymerization process.
The polymerization of NCAs predominantly proceeds via two main pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). mdpi.com The NAM is a nucleophilic ring-opening chain growth process initiated by a nucleophile like a primary amine. researchgate.net In contrast, the AMM involves the deprotonation of the NCA monomer itself, which then acts as the nucleophilic initiator. mdpi.com The prevalence of one mechanism over the other depends on the initiator, solvent, and reaction conditions. Controlled polymerizations are typically favored under the NAM.
DFT calculations have been instrumental in elucidating the detailed energetic profile of the NAM. nih.govacs.org For a primary amine-initiated ROP, the NAM is generally understood to be a three-step process:
Nucleophilic Attack: The initiator (e.g., a primary amine) attacks the C5-carbonyl carbon of the NCA ring. This step involves overcoming an initial energy barrier to form a tetrahedral intermediate.
Ring-Opening: The five-membered ring opens, driven by the release of ring strain.
Decarboxylation: The resulting carbamic acid is unstable and rapidly eliminates a molecule of carbon dioxide to regenerate a primary amine at the chain end, which can then propagate the polymerization.
Computational studies on model systems like Ala-NCA have quantified the Gibbs free energy changes associated with these steps. nih.govacs.orgmpg.de These calculations consistently identify the initial nucleophilic addition of the amine to the C5-carbonyl as the rate-determining step of the entire polymerization process, rather than the subsequent decarboxylation. acs.orgmpg.de The energy barrier for this initial attack is higher than that for the decarboxylation step. nih.gov
For instance, DFT calculations for the polymerization of Ala-NCA initiated by ethylamine (B1201723) provide a clear energetic pathway. nih.govacs.org The transition state for the nucleophilic attack represents the highest point on the Gibbs free energy profile for the propagation cycle.
The table below summarizes representative energetic data from DFT calculations on the amine-initiated ROP of Ala-NCA, which serves as a model for understanding the polymerization of other α-amino acid NCAs like this compound.
| Reaction Step (Ala-NCA + Ethylamine) | Description | Calculated Gibbs Free Energy Barrier (kcal/mol) |
|---|---|---|
| TS1 (Nucleophilic Attack) | Transition state for the addition of the amine to the C5-carbonyl of the NCA ring. | ~23.9 nih.govacs.org |
| Intermediate 1 (Tetrahedral Adduct) | Formation of the initial tetrahedral intermediate after nucleophilic attack. | ~14.3 nih.govacs.org |
| TS2 (Proton Transfer/Ring Opening) | Transition state for the proton transfer from the amine to the NCA nitrogen, leading to ring opening. | ~17.4 nih.govacs.org |
| Intermediate 2 (Carbamic Acid) | Formation of the open-chain carbamic acid intermediate. | ~-11.2 nih.govacs.org |
| TS3 (Decarboxylation) | Transition state for the elimination of CO2 from the carbamic acid. | ~13.5 nih.gov |
Note: The values are approximate and derived from published DFT studies on Ala-NCA as a model system. The exact energetic values for this compound would be influenced by its specific side chain.
The structure of the NCA side chain, such as the (tert-butoxycarbonyl)aminoethyl-thioether group in this compound, is expected to influence these energy barriers through steric and electronic effects. The bulky tert-butoxycarbonyl (Boc) group likely introduces significant steric hindrance, which could raise the energy barrier for the initial nucleophilic attack (TS1), potentially slowing the rate of polymerization compared to NCAs with smaller side chains like Ala-NCA.
Furthermore, catalysts can dramatically alter the energetic landscape. For example, DFT calculations have shown that certain organocatalysts can lower the energy barriers for both the nucleophilic addition and the decarboxylation steps, thereby accelerating the polymerization significantly.
Polymerization and Copolymerization Strategies Utilizing Boc Met Nca
Homopolymerization of BOC-MET-NCA
While the nomenclature "this compound" might imply a BOC-protected methionine, the standard monomer for producing polymethionine via ROP is L-methionine NCA (Met-NCA), as methionine's thioether side chain does not typically require protection. The homopolymerization of Met-NCA presents unique challenges and opportunities in polypeptide synthesis.
The synthesis of polymethionine is achieved through the ring-opening polymerization of Met-NCA. This process can be initiated by various compounds, including primary amines or transition-metal complexes. nih.gov A significant challenge in the homopolymerization of Met-NCA is the strong tendency of the resulting polymethionine chains to aggregate. nih.govescholarship.org When the polymerization is conducted in solvents like tetrahydrofuran (B95107) (THF), the forming homopolymer often precipitates or forms an organogel, which can hinder the synthesis of well-defined, high molecular weight polymers. nih.govescholarship.org
Modern initiation methods, such as the use of cobalt complexes like tetrakis(trimethylphosphine)cobalt(0) (Co(PMe₃)₄), have been employed to polymerize Met-NCA. nih.gov These reactions are typically performed under an inert atmosphere in anhydrous solvents to prevent unwanted side reactions. nih.gov
Achieving control over the molecular weight (MW) and obtaining a narrow molecular weight distribution, or low polydispersity index (PDI), are hallmarks of a controlled polymerization. For NCA ROP, this is often accomplished through a living polymerization mechanism where chain termination and transfer reactions are minimized. illinois.edu
The use of transition-metal initiators is a key strategy for producing polypeptides with predictable molecular weights and narrow PDIs. nih.govmdpi.com The molecular weight of the resulting polymethionine can be effectively controlled by adjusting the initial monomer-to-initiator ([M]/[I]) ratio. nih.gov Cationic catalysts have also been shown to provide high controllability, yielding polypeptides with linearly increasing molecular weight corresponding to the [M]/[I] feed ratio. nih.gov For instance, studies on poly(γ-benzyl-L-glutamate) have demonstrated that varying the [M]/[I] ratio from 20:1 to 500:1 can produce polymers with controllable molecular weights ranging from 4.5 to 109.3 kg/mol . nih.gov
Several reaction conditions critically influence the outcome of Met-NCA polymerization.
Solvent and Aggregation: As noted, the choice of solvent is crucial. In THF, the homopolymerization of Met-NCA leads to significant chain aggregation and gel formation. nih.govescholarship.org This physical phenomenon can encapsulate the active chain ends, effectively stopping further polymerization and leading to poor control over the final polymer structure.
Initiator System: The choice of initiator dictates the polymerization mechanism and degree of control. While traditional primary amine initiators can be effective, they are susceptible to side reactions. illinois.edu Advanced systems, such as transition-metal complexes or specific cationic catalysts, can suppress these side reactions, enabling a more controlled, living polymerization. nih.govnih.gov
Temperature: Lowering the reaction temperature, for example to 0°C, can be an effective strategy to reduce side reactions and improve the "living" character of the polymerization. nih.govtue.nl This allows for the synthesis of well-defined polymers and is particularly beneficial for monomers prone to side reactions at room temperature. researchgate.net
Purity and Reaction Environment: The presence of impurities, especially water or acidic species, can lead to premature termination or unwanted side reactions. mdpi.com Employing high-vacuum techniques to ensure an impurity-free reaction environment is a strategy used to achieve living polymerization and produce well-defined polypeptides. mdpi.com
Copolymerization of this compound with Other NCA Monomers
To overcome the challenges of Met-NCA homopolymerization and to introduce new functionalities, Met-NCA is frequently copolymerized with other NCA monomers. A common comonomer is N-tert-butoxycarbonyl-L-lysine NCA (BOC-Lys-NCA), which incorporates protected amine groups.
Statistical copolymers are synthesized by polymerizing a mixture of two or more different NCA monomers simultaneously. nih.gov This approach is particularly useful for Met-NCA. By introducing a comonomer, such as L-alanine NCA (Ala-NCA) or BOC-Lys-NCA, the strong self-association of methionine segments can be disrupted. nih.gov This prevents aggregation and gelation during the synthesis, allowing the reaction to remain homogeneous and enabling the formation of soluble, high molecular weight copolymers. nih.govescholarship.org
The properties of the resulting copolymer can be tuned by adjusting the feed ratio of the comonomers. Research has shown that even a small amount of a comonomer like alanine (B10760859) can significantly impact the solubility of the growing polymer chain. nih.gov
The synthesis of block copolymers is a powerful demonstration of a living polymerization, where the polymer chains remain active after the first monomer is consumed. acs.orgnih.gov This allows for the subsequent addition and polymerization of a second, different monomer, leading to a block architecture. mdpi.com
This strategy is commonly used to create well-defined structures containing polymethionine. nih.gov For example, a statistical copolymer block of Met-NCA and Ala-NCA can be synthesized first. Once these monomers are fully consumed, a solution of a different NCA, such as L-leucine NCA, is added to the reaction. The living chain ends from the first block then initiate the polymerization of the second monomer, forming a diblock copolymer. nih.gov This sequential addition method, often performed in a "one-pot" synthesis without intermediate purification steps, is a cornerstone of advanced polypeptide engineering. nih.govacs.org
Development of Functional Polypeptide Architectures
The incorporation of functional amino acid NCAs is a primary method for creating polypeptides with tailored properties. By copolymerizing a primary monomer, such as Met-NCA, with a functional NCA, specific chemical groups can be introduced into the polymer structure. BOC-Lys-NCA is a prime example of such a functional monomer. nih.gov
The synthesis of copolypeptides containing both methionine and lysine (B10760008) residues illustrates this approach. Researchers have prepared copolymers by reacting Met-NCA with varying fractions of BOC-Lys-NCA. nih.gov After polymerization, the BOC protecting groups on the lysine residues are removed with TFA, yielding primary amine groups. nih.gov This imparts functionality to the polypeptide, which can be used for subsequent conjugation reactions or to introduce pH-responsiveness due to the protonation/deprotonation of the amine. This strategy allows for the creation of multifunctional materials where one component (methionine) can provide one type of response, while the other (lysine) provides another. nih.gov
Table 2: Synthesis of Functional Copolypeptides via Copolymerization of Met-NCA and Boc-Lys-NCA *
| Polymerization Step | Monomers | Post-Polymerization Step | Final Functional Group |
|---|---|---|---|
| 1. Ring-Opening Polymerization | L-methionine NCA (Met-NCA) and N-Boc-L-lysine NCA (Boc-Lys-NCA) | Deprotection of Boc-Lys residues using TFA | Primary amines (-NH₂) from Lysine; Thioethers (-S-CH₃) from Methionine |
Based on synthetic strategies described in the literature. nih.gov
The ability to incorporate a wide range of functional NCAs, including those with protected hydroxyl, carboxyl, or thiol groups, opens the door to a vast library of polypeptide-based materials. mdpi.com
Polypeptides that can change their physical or chemical properties in response to external stimuli are of great interest for various applications. Methionine-containing polypeptides are particularly notable for their redox-responsive behavior. nih.gov The thioether side chain of methionine can be selectively oxidized to form the more polar L-methionine sulfoxide (B87167) (MetO). nih.govescholarship.org This transformation dramatically increases the hydrophilicity of the polypeptide, causing significant changes in its solubility, conformation, and self-assembly behavior. nih.gov This oxidation is often achieved using reagents like tert-butyl hydroperoxide (TBHP). nih.gov
By combining Met-NCA with other functional NCAs, multi-stimuli-responsive systems can be developed. For example, the copolymerization of Met-NCA and BOC-Lys-NCA, followed by deprotection, yields a polypeptide that is both redox-responsive (from methionine) and pH-responsive (from lysine). nih.gov At physiological pH, the lysine side-chain amines are protonated, rendering the polymer water-soluble. The oxidation of the methionine residues provides an additional, orthogonal stimulus. Such multi-stimuli-responsive polypeptides are being explored for applications where complex environmental sensing is required. escholarship.orgcore.ac.uk
Advanced Characterization Techniques for Boc Met Nca and Derived Polymers
Spectroscopic Analysis of BOC-MET-NCA Monomer
Spectroscopic techniques are indispensable for confirming the successful synthesis of the this compound monomer and for monitoring the progress of its polymerization. These methods provide detailed information about the chemical structure and functional groups present in the molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the molecular structure of the this compound monomer. Both ¹H and ¹³C NMR are employed to confirm the formation of the NCA ring and the integrity of the Boc protecting group and the methionine side chain.
In the ¹H NMR spectrum of this compound, specific chemical shifts are indicative of the successful cyclization. The proton on the α-carbon of the amino acid typically appears as a multiplet. The protons of the methyl group in the Boc protecting group are observed as a characteristic singlet, while the protons of the methionine side chain (CH₂-CH₂-S-CH₃) exhibit distinct signals.
¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical environments of all carbon atoms. Key signals include those from the carbonyl carbons of the NCA ring and the Boc group, the α-carbon, and the carbons of the methionine side chain. The positions of these signals are sensitive to the electronic environment, confirming the formation of the anhydride (B1165640) ring.
Table 1: Representative NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) |
|---|---|---|
| α-CH | 4.3 - 4.5 (multiplet) | 55 - 60 |
| β-CH₂ | 1.9 - 2.2 (multiplet) | 30 - 35 |
| γ-CH₂ | 2.5 - 2.7 (multiplet) | 28 - 32 |
| S-CH₃ | 2.1 (singlet) | 15 - 20 |
| Boc (CH₃)₃ | 1.45 (singlet) | 28 - 29 |
| Boc C(CH₃)₃ | - | 80 - 82 |
| Boc C=O | - | 155 - 157 |
| NCA C=O (C2) | - | 152 - 154 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for monitoring the ring-opening polymerization (ROP) of this compound. nih.gov The technique relies on the principle that chemical bonds absorb infrared radiation at specific frequencies, which correspond to their vibrational frequencies.
The synthesis of the NCA monomer is confirmed by the appearance of characteristic strong carbonyl (C=O) stretching bands of the anhydride group, typically observed at approximately 1860 cm⁻¹ and 1790 cm⁻¹. During the ROP, these anhydride peaks diminish in intensity and eventually disappear, indicating the consumption of the monomer. Concurrently, new absorption bands characteristic of the polypeptide backbone appear. The most prominent of these are the Amide I band (around 1650 cm⁻¹), which is primarily due to the C=O stretching of the peptide bond, and the Amide II band (around 1550 cm⁻¹), which arises from N-H bending and C-N stretching vibrations. This spectral evolution allows for real-time monitoring of the polymerization kinetics. nih.gov
Table 2: Key FTIR Absorption Bands for Monitoring this compound Polymerization
| Functional Group | Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| NCA Anhydride C=O | ~1860 and ~1790 | Indicates presence of monomer |
| Amide I (C=O stretch) | ~1650 | Indicates formation of polypeptide backbone |
| Amide II (N-H bend) | ~1550 | Indicates formation of polypeptide backbone |
Characterization of Polypeptides from this compound ROP
Following the polymerization of this compound, a comprehensive characterization of the resulting polypeptides is essential to determine their molecular weight, polydispersity, end-group fidelity, and secondary structure.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of the synthesized poly(BOC-L-methionine). This method separates molecules based on their hydrodynamic volume in solution. resolvemass.caalfa-chemistry.com
The polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer elution time. intertek.com By calibrating the column with polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. resolvemass.ca A narrow PDI (close to 1.0) is indicative of a controlled or "living" polymerization process, where all polymer chains grow at a similar rate.
Table 3: Representative GPC Data for Poly(BOC-L-methionine)
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| Poly(BOC-Met) 1 | 15,000 | 16,500 | 1.10 |
| Poly(BOC-Met) 2 | 32,000 | 36,160 | 1.13 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a soft ionization mass spectrometry technique that is highly effective for the characterization of synthetic polymers, including polypeptides. nih.govsigmaaldrich.com It allows for the precise determination of the molecular weight of individual polymer chains and provides valuable information about the end-groups and the repeating monomer unit. nih.gov
In a MALDI-ToF-MS experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field and travel through a flight tube to a detector. The time of flight is proportional to the mass-to-charge ratio of the ions.
The resulting mass spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length (n-mer) and is separated by the mass of the repeating monomer unit. By analyzing the mass of the individual peaks, the masses of the initiator and terminator fragments (end-groups) can be confirmed, verifying the fidelity of the polymerization process. sigmaaldrich.com
Table 4: Illustrative MALDI-ToF-MS Data Analysis for an n-mer of Poly(BOC-L-methionine)
| Parameter | Value |
|---|---|
| Mass of Repeating Unit (BOC-MET) | 247.35 g/mol |
| Mass of Initiator (e.g., Benzylamine) | 107.15 g/mol |
| Mass of End-Group (e.g., -H) | 1.01 g/mol |
| Degree of Polymerization (n) | 50 |
| Calculated Mass of 50-mer | (50 * 247.35) + 107.15 + 1.01 = 12475.66 g/mol |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. vlabs.ac.inyoutube.com For polypeptides, the secondary structure (α-helix, β-sheet, or random coil) imparts a distinct chirality that results in a characteristic CD spectrum in the far-UV region (190-250 nm). nih.govmdpi.com
The α-helical conformation typically exhibits two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. The β-sheet structure is characterized by a negative band near 218 nm and a positive band around 195 nm. A random coil conformation generally shows a strong negative band below 200 nm. vlabs.ac.in By analyzing the CD spectrum of a poly(methionine) sample, the predominant secondary structure in a given solvent or environmental condition can be determined. Methionine residues are known to favor the formation of α-helices. vlabs.ac.in
Table 5: Characteristic Far-UV CD Signals for Polypeptide Secondary Structures
| Secondary Structure | Wavelength (nm) and Sign of Molar Ellipticity [θ] |
|---|---|
| α-Helix | Negative minima at ~222 and ~208 nm; Positive maximum at ~192 nm |
| β-Sheet | Negative minimum at ~218 nm; Positive maximum at ~195 nm |
Other Advanced Spectroscopic and Chromatographic Techniques
In the comprehensive characterization of this compound and the resulting poly(L-methionine) derivatives, nonaqueous capillary electrophoresis (NACE) stands out as a powerful analytical tool. This technique is particularly well-suited for the analysis of synthetic polypeptides that are often insoluble in aqueous solutions. NACE offers high-resolution separation of oligomers and polymers, providing valuable insights into the polymerization process, product purity, and molecular weight distribution.
Nonaqueous Capillary Electrophoresis (NACE) facilitates the separation of charged or chargeable species in organic solvents under the influence of an electric field. For the analysis of this compound polymerization, NACE can be employed to monitor the consumption of the monomer and the formation of polypeptide chains. The separation mechanism is based on the differential migration of analytes according to their charge-to-size ratio in a non-aqueous electrolyte solution within a narrow fused-silica capillary. This allows for the detailed characterization of the polymerization products, including the identification of the polymer's end-groups and the detection of any side products that may have formed during the reaction.
The coupling of NACE with mass spectrometry (NACE-MS) further enhances its analytical capabilities, enabling the precise determination of the molecular weight of the separated oligomers and providing structural information for the identification of different polymer populations and byproducts.
Detailed Research Findings from NACE Analysis
Research on the ring-opening polymerization of N-carboxyanhydrides (NCAs) has demonstrated the utility of NACE in elucidating reaction mechanisms and optimizing polymerization conditions. For instance, studies on the n-hexylamine-initiated polymerization of Nε-trifluoroacetyl-l-lysine N-carboxyanhydride in N,N-dimethylformamide using NACE have shown that side reactions can be significantly influenced by the reaction temperature. mdpi.com At room temperature, the formation of "dead" polymers (chains that are no longer reactive) due to side reactions is more prevalent. However, carrying out the polymerization at 0°C can suppress these side reactions, leading to a more controlled "living" polymerization where the polymer chains continue to grow as long as monomer is available. mdpi.comresearchgate.net
NACE is highly sensitive to the amine end-groups of the growing polypeptide chains, which allows for the separation and quantification of polymer families with different end-group functionalities. researchgate.net This is crucial for understanding termination reactions that may occur during polymerization. For example, NACE-MS analysis has been used to identify termination reactions that lead to the transformation of the reactive amine end-group into a carboxylic or formyl group. nih.gov
Furthermore, NACE can achieve highly resolved separation of oligomers up to a significant degree of polymerization, often around 50 monomer units. researchgate.net This provides a detailed picture of the oligomeric distribution in the early stages of polymerization and in the final polymer product. The mobility of the separated species can also offer insights into the conformational changes of the polypeptides as the chain length increases. researchgate.net
The following interactive data table illustrates the type of information that can be obtained from a NACE analysis of an NCA polymerization, here exemplified by data adapted from the study of Nε-trifluoroacetyl-l-lysine NCA polymerization at different temperatures. A similar analytical approach would be applied to the study of this compound polymerization.
Table 1: Influence of Temperature on the Polymerization of Nε-trifluoroacetyl-l-lysine N-carboxyanhydride as Analyzed by NACE
| Polymerization Temperature (°C) | Monomer Conversion (%) | Living Polymer Chains (%) | Dead Polymer Chains (%) | Notes |
| 0 | >95 | ~100 | <1 | Minimal side reactions observed, indicative of a living polymerization. |
| 25 (Room Temperature) | >95 | Lower | Higher | Significant side reactions leading to the formation of non-reactive polymer chains. |
| 50 | >95 | Significantly Lower | Significantly Higher | Increased temperature leads to more pronounced side reactions and a broader molecular weight distribution. |
This table is representative of the type of data obtainable from NACE analysis and is based on findings for a similar NCA compound. mdpi.com
Post Polymerization Modification and Derivatization of Polypeptides Containing Methionine Residues
Chemical Transformations of Methionine Side Chains
The sulfur-containing side chain of methionine is susceptible to specific chemical reactions, primarily oxidation and alkylation, which dramatically alter the character of the polypeptide.
The thioether group in methionine residues can be readily and selectively oxidized to form methionine sulfoxide (B87167) (MetO) and, under stronger conditions, methionine sulfone (MetO₂). nih.govnih.gov This transformation converts the hydrophobic, non-polar methionine side chain into a highly polar, hydrophilic group. mdpi.com This change has profound effects on the polypeptide's properties, including its secondary structure and solubility. For instance, poly(L-methionine), which is hydrophobic and typically adopts an α-helical conformation, becomes water-soluble and conformationally disordered upon oxidation to poly(L-methionine sulfoxide). nih.govnih.gov
The oxidation is often achieved using mild, selective oxidizing agents. mdpi.com Common reagents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP). nih.govresearchgate.net The degree of oxidation can be controlled by the choice of reagent and reaction conditions. While the oxidation to methionine sulfoxide is a common strategy for creating stimuli-responsive materials, the further oxidation to the sulfone state is also possible. nih.govnih.gov This conversion from a lipophilic to a hydrophilic residue is a key strategy in designing peptides with switchable secondary structures and for creating amphiphilic block copolymers that can self-assemble into hydrogels. nih.govwisc.edu
Table 1: Oxidation of Poly(methionine) Side Chains
| Oxidizing Agent | Substrate | Product | Key Findings & Effects | Reference |
|---|---|---|---|---|
| tert-butyl hydroperoxide (TBHP) | Poly(L-methionine-stat-L-alanine)-b-poly(L-leucine) | Poly(L-methionine sulfoxide-stat-L-alanine)-b-poly(L-leucine) | Converts hydrophobic, α-helical block into a hydrophilic, disordered block, inducing self-assembly into hydrogels. | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Methionine-rich peptides | Methionine sulfoxide-containing peptides | Transforms a peptide from an amphiphilic α-helical conformation to an amphiphilic β-strand conformation. | wisc.edu |
| Strong Oxidants | Poly(L-methionine) | Poly(L-methionine sulfone) | Results in a highly polar, α-helical polypeptide with poor water solubility. | nih.gov |
| Dimethyl sulfoxide (DMSO)/HCl | Methionine residues in proteins | Methionine sulfoxide | A highly specific method for methionine oxidation, though conditions can be harsh for some applications. | nih.gov |
Another significant modification of the methionine side chain is the alkylation of the thioether group to form a positively charged sulfonium (B1226848) salt. mdpi.com This reaction introduces ionic groups into the polypeptide backbone, transforming a hydrophobic, neutral polymer into a water-soluble polyelectrolyte. nih.govescholarship.org The alkylation typically proceeds under mild conditions using various electrophilic reagents, such as alkyl halides (e.g., iodomethane) or epoxides. nih.govnih.gov
Similar to oxidation, this modification leads to a conformational change from an ordered α-helix to a disordered random coil. escholarship.org The resulting poly(S-alkyl-L-methionine sulfonium) derivatives are generally stable. nih.gov Interestingly, the alkylation can be reversible, particularly when using reagents like benzylic halides, allowing for the development of "sulfur switch" systems where the polypeptide's properties can be toggled. nih.govescholarship.org This strategy has been used to create functional polypeptides with diverse side chains by using alkylating agents that contain other chemical handles. doi.org
Table 2: Thioether Alkylation of Poly(methionine)
| Alkylating Agent | Substrate | Product | Key Findings & Effects | Reference |
|---|---|---|---|---|
| Iodomethane | Poly(L-methionine-stat-L-alanine)-b-poly(L-leucine) | Poly(S-methyl-L-methionine sulfonium iodide-stat-L-alanine)-b-poly(L-leucine) | Converts hydrophobic precursor into an amphiphilic, cationic copolymer capable of forming hydrogels. | nih.gov |
| Alkyl Bromides | Poly(L-methionine) | Poly(S-alkyl-L-methionine sulfonium bromide) | Quantitative conversion to stable polysulfoniums; induces a transition from α-helical to a disordered conformation with good water solubility. | escholarship.org |
| Benzylic Halides | Poly(L-methionine) | Poly(S-benzyl-L-methionine sulfonium halide) | Allows for reversible alkylation, enabling conformational switching between ordered and disordered states. | nih.govescholarship.org |
| Epoxides | Poly(L-methionine) | Poly(S-hydroxyalkyl-L-methionine sulfonium) | A general strategy to introduce a wide range of functional groups onto polypeptides. | mdpi.com |
Deprotection Strategies for BOC-Protecting Groups
The N-tert-butoxycarbonyl (BOC) group is a widely used protecting group for the amine terminus in the synthesis of polypeptides from NCA monomers. pmcisochem.frnsf.gov Its removal is a critical step to either yield the final polypeptide with a free N-terminus or to allow for further block copolymer synthesis. The standard and most effective method for BOC deprotection is treatment with a strong acid, most commonly trifluoroacetic acid (TFA). nih.govescholarship.org
The procedure typically involves dissolving the BOC-protected polypeptide in neat TFA or a concentrated TFA solution in a suitable solvent like dichloromethane (B109758) (DCM). nih.govrsc.org The reaction is usually rapid, often completing within a few hours at room temperature. nih.gov It is crucial to consider potential acid-catalyzed side reactions, especially with sensitive residues. For methionine-containing polypeptides, the acidic conditions can promote side reactions like tert-butylation of the thioether side chain. acs.org To minimize this, "scavengers" such as thioanisole (B89551) or dithiothreitol (B142953) are often added to the TFA cleavage cocktail. acs.org Following deprotection, the polypeptide is typically isolated by precipitation into a non-solvent like diethyl ether. nih.gov
Table 3: BOC-Deprotection Strategies for Polypeptides
| Reagent | Substrate Example | Conditions | Key Considerations | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Boc-Lysine containing copolypeptides | Dissolved in TFA (ca. 25 mg/mL), stirred at room temperature for 2 hours. | Highly efficient for complete deprotection. The product is isolated by precipitation in diethyl ether. | nih.gov |
| Trifluoroacetic Acid (TFA) | N-Boc protected poly(L-Lysine) | Stirred in TFA for 12 hours at room temperature. | Longer reaction times ensure complete removal. Product isolated by dilution with DCM and precipitation. | rsc.org |
| Acidic Solutions with Scavengers | Methionine-containing peptides on resin | TFA with additives like thioanisole or NH₄I/Me₂S. | Scavengers are crucial to prevent side reactions such as tert-butylation and oxidation of the methionine side chain during cleavage. | acs.org |
Side-Chain Functionalization via Click Chemistry and Other Bioconjugation Methods
Beyond simple oxidation and alkylation, the methionine side chain can be engineered to participate in highly efficient and specific "click" chemistry reactions. This approach allows for the covalent attachment of a vast array of functional molecules to the polypeptide scaffold. researchgate.net A common strategy involves the alkylation of the methionine thioether with a reagent that contains a bioorthogonal handle, such as an alkyne or an azide (B81097) group. doi.org The resulting sulfonium-containing polypeptide can then be readily functionalized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netdoi.org
These methods offer a powerful toolbox for creating complex, multifunctional biomaterials. researchgate.netresearchgate.net The high efficiency and orthogonality of click reactions mean that functionalization can occur under mild, often aqueous, conditions with high yields, preserving the integrity of the polypeptide and any attached biological moieties. researchgate.netresearchgate.net Other bioconjugation techniques, such as thiol-ene reactions on alkene-modified side chains or direct amidation, further expand the possibilities for creating tailored polypeptide structures. escholarship.orgthermofisher.com
A significant application of post-polymerization modification is the attachment of biologically active molecules, such as carbohydrates (sugars) and other peptides, to the polymethionine backbone. escholarship.org Glycosylation, the attachment of sugars, is of particular interest for improving water solubility, influencing self-assembly, and mediating biological interactions. rsc.org
Functional glycopolypeptides can be synthesized by alkylating poly(L-methionine) with alkylating agents bearing a protected sugar moiety. rsc.orgresearchgate.net For example, reacting poly(L-methionine) with a galactose-derived triflate reagent yields a water-soluble, S-linked glycopolypeptide. rsc.org This method has been used to create novel cell-penetrating peptides where the glycosylated methionine sulfonium sequences facilitate cellular uptake with low cytotoxicity. researchgate.net Similarly, other peptides or targeting ligands can be "clicked" onto a polymethionine scaffold that has been pre-functionalized with alkyne or azide groups, enabling the development of sophisticated systems for drug delivery or nanomedicine. researchgate.netrsc.org
Table 4: Bioconjugation and Functionalization of Poly(methionine) Derivatives
| Method | Functional Handle | Attached Moiety | Key Findings & Application | Reference |
|---|---|---|---|---|
| Thioether Alkylation | S-alkylation with glycosyl triflate | Galactose | Produces S-linked glycopolypeptides with enhanced water solubility and disordered conformations. | rsc.org |
| Thioether Alkylation | S-alkylation with various functional alkylating agents | Sugars (e.g., Galactose) | Creates hydrophilic, cell-penetrating glycopolypeptides with low cytotoxicity. | researchgate.net |
| Click Chemistry (CuAAC) | Alkylation of thioether to introduce alkyne/azide groups | Various azides/alkynes (e.g., fluorescent dyes, peptides) | Allows for versatile and highly efficient "click" functionalization of the polypeptide side chains. | researchgate.netdoi.org |
| Thiol-ene Chemistry | Alkene-functionalized side chains (via modified NCA) | Thio-sugars | Quantitative and smooth addition of unprotected sugars in aqueous media. | escholarship.orgrsc.org |
Computational and Theoretical Studies of Boc Met Nca and Its Polymerization
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules like BOC-MET-NCA. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict molecular geometries, energies, and various electronic properties.
The three-dimensional structure of an NCA monomer influences its stability and reactivity. Conformational analysis, typically performed using DFT methods, can identify the most stable geometries (conformers) of the this compound molecule. By calculating the potential energy surface as a function of key dihedral angles, researchers can determine the global and local energy minima.
For a molecule like this compound, the key rotational bonds would be around the side chain connected to the NCA ring. The analysis would reveal the preferred spatial arrangement of the bulky tert-butoxycarbonyl (BOC) protecting group and the methionine side chain. This information is crucial as the monomer's conformation can affect its packing in the solid state and its approach to the growing polymer chain during polymerization.
No specific experimental or computational data for the conformational analysis of this compound is available in the reviewed literature. A representative table of what such an analysis would yield is provided below for illustrative purposes.
| Dihedral Angle | Relative Energy (kcal/mol) | Population (%) |
| gauche(-) | 0.0 | 65 |
| trans | 0.8 | 25 |
| gauche(+) | 1.5 | 10 |
| This is a hypothetical data table to illustrate the output of a conformational analysis. |
The electronic properties of this compound are key to understanding its reactivity in polymerization. Quantum chemical calculations can provide several important descriptors:
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For an NCA, the LUMO is typically localized on the carbonyl groups of the anhydride (B1165640) ring, making them susceptible to nucleophilic attack, which initiates polymerization.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. In this compound, the MEP would show negative potential around the carbonyl oxygens and a positive potential near the carbonyl carbons, confirming the sites for nucleophilic attack.
Fukui Functions: These descriptors are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can quantitatively identify the atoms most likely to participate in bond formation.
No specific HOMO-LUMO, MEP, or Fukui function data for this compound was found. A hypothetical data table for frontier orbital energies is shown below.
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
| This is a hypothetical data table to illustrate the output of an electronic structure analysis. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis could be used to:
Quantify the hybridization of atomic orbitals in the NCA ring and the BOC group.
Analyze hyperconjugative interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals. These interactions can significantly influence the molecule's stability and the electrophilicity of the carbonyl carbons. For instance, the interaction between the lone pairs of the ring oxygen and the antibonding orbitals of the adjacent C=O bonds can be quantified.
Molecular Dynamics Simulations and Coarse-Grained Models
While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules over time. MD simulations can model the dynamics of this compound monomers in solution or in the bulk, providing insights into:
Solvation structure and the arrangement of solvent molecules around the monomer.
The aggregation behavior of monomers.
The conformational dynamics of the growing polymer chain during polymerization.
Coarse-grained (CG) models simplify the representation of the molecule by grouping several atoms into a single "bead." This reduces the computational cost and allows for the simulation of larger systems over longer timescales, which is particularly useful for studying the later stages of polymerization and the self-assembly of the resulting polypeptides.
Modeling of Polymerization Mechanisms and Kinetics
Computational modeling can be a powerful tool to investigate the reaction mechanisms and kinetics of the ring-opening polymerization (ROP) of this compound. By calculating the energy profiles of the reaction pathways, researchers can:
Elucidate the step-by-step mechanism of initiation and propagation.
Determine the activation energies for key steps, which are crucial for understanding the reaction rates.
Compare the energetics of different proposed mechanisms, such as the amine mechanism versus the activated monomer mechanism, to determine the most likely pathway under specific conditions.
DFT calculations are often used to model the transition states of the reaction, providing detailed information about the geometry and electronic structure of these short-lived species. This information is invaluable for understanding the factors that control the polymerization rate and the stereochemistry of the resulting polymer.
Prediction of Solvent Effects on Monomer and Polymer Properties
The choice of solvent can have a significant impact on the polymerization of NCAs. Computational models can predict these solvent effects by:
Using implicit solvent models (e.g., Polarizable Continuum Models - PCM) where the solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient for calculating how the solvent affects the energies and properties of the monomer and the transition states.
Employing explicit solvent models in MD simulations, where individual solvent molecules are included. This provides a more detailed picture of specific monomer-solvent interactions, such as hydrogen bonding, which can influence monomer reactivity and polymer conformation.
These models can help predict how the solvent affects the rate of polymerization and the secondary structure (e.g., alpha-helix or beta-sheet) adopted by the growing poly(BOC-methionine) chain.
Future Directions and Emerging Trends in Boc Met Nca Research
Development of Next-Generation Synthetic Methodologies
The synthesis of α-amino acid N-carboxyanhydrides (NCAs), including BOC-MET-NCA, is a cornerstone of polypeptide chemistry. While the "Fuchs-Farthing" method, which utilizes phosgene (B1210022) or its safer liquid alternatives like diphosgene and solid triphosgene (B27547), has been a long-standing approach, future research is trending towards safer, more efficient, and scalable methodologies. mdpi.com A major challenge in traditional NCA synthesis is the generation of hydrochloric acid (HCl), which can catalyze undesirable side reactions and decomposition of the NCA ring. mdpi.comresearchgate.net
Emerging trends focus on phosgene-free synthesis routes and innovative purification techniques. One promising next-generation method is the photo-on-demand synthesis, which uses chloroform (B151607) (CHCl3) as a phosgene precursor under photo-irradiation. nih.govacs.org This approach offers a safer and more convenient reaction controlled by light, successfully applied to the gram-scale synthesis of L-Met-NCA. nih.govacs.org Researchers have noted that while methionine's thioether group is susceptible to oxidation, no significant side reactions were observed under these photo-on-demand conditions. acs.org
Furthermore, advancements in purification are critical for obtaining high-purity monomers essential for controlled polymerizations. The development of rapid purification methods like flash column chromatography is a significant step forward, proving effective at removing common impurities from a variety of NCAs, including those that are difficult to recrystallize. mdpi.com
| Synthesis & Purification Technique | Description | Key Advantages |
| Triphosgene Method | A safer, solid alternative to gaseous phosgene for NCA ring formation. mdpi.com | Improved safety and handling over phosgene. |
| Photo-on-Demand Synthesis | Uses chloroform and light to generate phosgene in situ for the synthesis of NCAs. nih.govacs.org | Avoids handling of bulk phosgene; reaction is controlled by light. nih.govacs.org |
| Flash Column Chromatography | A rapid purification technique to remove impurities from synthesized NCA monomers. mdpi.com | Effective for a wide range of NCAs, including non-recrystallizable ones. mdpi.com |
Advanced Control in Ring-Opening Polymerization for Complex Architectures
The ring-opening polymerization (ROP) of NCAs is the primary method for producing high-molecular-weight polypeptides. mdpi.com The future in this area lies in achieving unprecedented control over the polymerization process to synthesize complex, well-defined macromolecular architectures. While traditional primary amine initiators can be effective, they are often slow and sensitive to impurities. mdpi.comresearchgate.net
Modern approaches have introduced sophisticated initiator systems and optimized reaction conditions to achieve living polymerization characteristics, including predictable molecular weights and low polydispersity. nih.gov Key developments include:
Transition-Metal Initiators : Complexes of cobalt and nickel, pioneered by Deming and others, facilitate controlled ROP through an alternative mechanism, enabling the synthesis of well-defined block copolymers. mdpi.comnih.gov For instance, Co(PMe3)4 has been successfully used as an initiator for the polymerization of Met-NCA. nih.gov
Amine-Based Systems : The interplay between the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM) is being exploited. mpg.de Using mixtures of primary and tertiary amines can significantly reduce reaction times without sacrificing control over the polymerization. researchgate.netmpg.de
Optimized Conditions : The use of high-vacuum techniques to eliminate impurities and low-temperature conditions (e.g., 0°C) to minimize side reactions are becoming standard for synthesizing high-quality polypeptides. nih.govrsc.org
This advanced control is paramount for creating complex architectures such as diblock and triblock copolymers, which are essential for self-assembling materials. nih.govmdpi.com For example, the controlled ROP of this compound followed by another NCA monomer allows for the creation of amphiphilic block copolymers that are central to developing novel biomaterials. nih.gov
Integration of this compound Derived Polymers in Novel Material Systems
A significant emerging trend is the use of post-polymerization modification of poly(L-methionine) (PMet), obtained after the deprotection of the BOC group, to create functional and stimuli-responsive materials. The methionine side chain, with its thioether group, is uniquely suited for chemical transformations. nih.gov
Two primary modification strategies are being explored:
Oxidation : The thioether can be selectively oxidized to form the highly polar, non-ionic methionine sulfoxide (B87167) (MetO). This transformation converts the typically hydrophobic PMet into a hydrophilic segment, a crucial feature for creating amphiphilic block copolymers that can self-assemble in aqueous environments. nih.gov
Alkylation : The methionine side chain can be alkylated to create polycationic sulfonium (B1226848) salts, introducing ionic groups into the polymer backbone. nih.govescholarship.org
These modifications are enabling the integration of methionine-based polypeptides into cutting-edge material systems. A prominent example is the development of injectable, self-healing diblock copolypeptide hydrogels (DCHs). nih.gov By creating block copolymers containing a hydrophilic poly(methionine sulfoxide) block and a hydrophobic block (e.g., poly(L-leucine)), researchers have fabricated hydrogels capable of acting as scaffolds for neural stem cell delivery. nih.gov These materials show promise for applications in regenerative medicine and treating central nervous system injuries. nih.gov Furthermore, methionine-derived polypeptides that undergo aqueous liquid-liquid phase separation to form coacervates are being investigated as models for membraneless organelles in cells. escholarship.org
| Modification | Resulting Group | Key Property Change | Application Example |
| Oxidation | Methionine Sulfoxide (MetO) | Hydrophobic to Hydrophilic (non-ionic) | Injectable Hydrogels for Cell Delivery nih.gov |
| Alkylation | Sulfonium Salt | Introduction of Ionic Charge | Stimuli-Responsive Coacervates nih.govescholarship.org |
Bridging Theoretical and Experimental Approaches for Deeper Mechanistic Understanding
The advancement of this compound research increasingly relies on the synergy between experimental findings and theoretical modeling. A deeper mechanistic understanding of both the polymerization process and the behavior of the resulting polymers is essential for rational material design.
Experimentally, kinetic analyses of the ROP of NCAs have been crucial in elucidating the contributions of different reaction pathways, such as the co-existence of the normal amine and activated monomer mechanisms. researchgate.netmpg.de However, experimental data alone can sometimes be misleading without a strong theoretical framework. A clear example is the analysis of polypeptides by gel permeation chromatography (GPC). It has been shown that the formation of stable secondary structures, such as α-helices, which poly(L-methionine) is known to adopt, can significantly alter the hydrodynamic volume of the polymer. researchgate.net This can lead to artifacts like bimodal GPC traces, which might be incorrectly interpreted as issues with the polymerization itself rather than as a consequence of the polymer's conformational behavior. researchgate.net
Therefore, a key future direction is the integration of computational and theoretical methods, such as Density Functional Theory (DFT) calculations, to model polymerization pathways and predict polymer behavior. researchgate.net This combination allows for a more robust interpretation of experimental results. By bridging the gap between observing a material's properties (e.g., self-assembly into a hydrogel) and understanding the fundamental molecular interactions driving that behavior, researchers can move beyond trial-and-error approaches towards the de novo design of polypeptide materials with precisely tailored functions. This synergy is crucial for unlocking the full potential of this compound derived polymers in fields ranging from therapeutics to advanced materials.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing BOC-MET-NCA with high purity and yield?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and reagent ratios) to minimize side reactions. Use tert-butoxycarbonyl (BOC) protection to stabilize the amino group during synthesis. Characterize intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm structural integrity . Post-synthesis, employ column chromatography for purification and validate purity using high-performance liquid chromatography (HPLC) with a C18 column (≥95% purity threshold) .
Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical configuration?
- Methodological Answer : Use -NMR and -NMR to resolve stereoisomers, focusing on coupling constants and chemical shifts of the chiral center (e.g., the α-carbon adjacent to the NCA group). Compare experimental spectra with computational predictions (e.g., density functional theory, DFT) or literature data to confirm absolute configuration . For ambiguous cases, employ X-ray crystallography if single crystals are obtainable .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (−20°C, 4°C, 25°C), humidity levels (40–80%), and light conditions. Monitor degradation via HPLC and mass spectrometry (MS) at intervals (e.g., 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf-life under standard lab conditions .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic pathways for this compound?
- Methodological Answer : Perform comparative analysis of conflicting protocols by isolating variables (e.g., catalyst type, solvent system). Use design of experiments (DoE) to identify critical factors affecting yield and purity. Validate findings through independent replication and statistical tests (e.g., ANOVA). Publish negative results to clarify inconsistencies .
Q. What strategies ensure reproducibility of this compound’s biological activity assays?
- Methodological Answer : Standardize assay protocols by documenting buffer composition (e.g., pH, ionic strength), cell lines, and incubation times. Use internal controls (e.g., reference inhibitors) and validate results across multiple labs. Apply Necessary Condition Analysis (NCA) to distinguish must-have experimental conditions (e.g., specific enzyme concentrations) from additive sufficiency factors .
Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives to target proteins (e.g., proteases). Combine with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions via in vitro assays and iteratively refine models using machine learning (e.g., QSAR) .
Q. What are the best practices for resolving discrepancies in spectral data during structural elucidation?
- Methodological Answer : Cross-validate NMR, IR, and MS data with synthetic intermediates and known analogs. For unresolved peaks, employ 2D-NMR techniques (e.g., COSY, HSQC) or isotopic labeling. Collaborate with analytical chemistry experts to interpret ambiguous signals and publish raw data in supplementary materials for peer review .
Guidelines for Data Reporting and Reproducibility
- Synthesis Protocols : Include step-by-step procedures, solvent volumes, and reaction monitoring data (e.g., TLC Rf values). Report yields as both mass and molar percentages .
- Characterization Data : Provide full spectral parameters (NMR: δ in ppm, multiplicity; MS: m/z, ionization mode). Annotate spectra to highlight diagnostic peaks .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability statements per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
